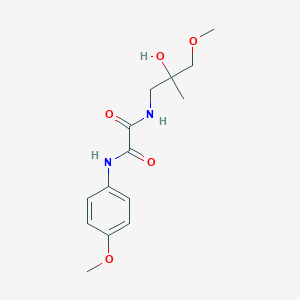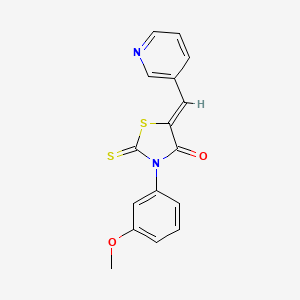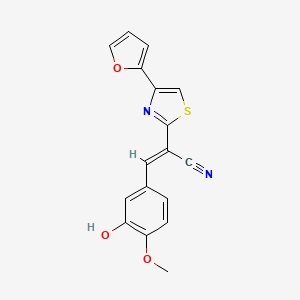
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide, also known as HOMOPO-AM, is a small molecule that has gained attention for its potential use in scientific research. This compound has been found to have a unique mechanism of action that makes it useful in various biochemical and physiological studies.
Mechanism Of Action
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide binds to the active site of PTP1B and forms a covalent bond with a cysteine residue, resulting in irreversible inhibition of the enzyme. This mechanism of action is unique compared to other PTP1B inhibitors, which typically bind reversibly to the enzyme.
Biochemical and Physiological Effects
Studies have shown that N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide can improve insulin sensitivity and glucose tolerance in obese and diabetic mice. It has also been found to reduce hepatic glucose production and improve lipid metabolism. These effects make N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide a promising candidate for the development of new treatments for type 2 diabetes and other metabolic disorders.
Advantages And Limitations For Lab Experiments
One advantage of using N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide in lab experiments is its high selectivity for PTP1B, which minimizes off-target effects. However, its irreversible mechanism of action can make it difficult to study the effects of reversible PTP1B inhibition. Additionally, the synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide can be challenging and time-consuming, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for the use of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide in scientific research. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide. Another potential direction is the study of the effects of PTP1B inhibition on other metabolic pathways and diseases, such as obesity and non-alcoholic fatty liver disease. Finally, the use of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide as a tool for studying the role of PTP1B in insulin signaling and glucose metabolism could provide valuable insights into the pathogenesis of type 2 diabetes.
Synthesis Methods
The synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide involves the reaction of 4-methoxyphenylhydrazine with 2-hydroxy-3-methoxy-2-methylpropanal in the presence of a reducing agent. The resulting product is then reacted with oxalyl chloride to form the oxalamide.
Scientific Research Applications
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide has been used in various scientific research studies due to its ability to selectively inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a key role in regulating insulin signaling and glucose metabolism. Inhibition of PTP1B has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential target for the treatment of type 2 diabetes.
properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(19,9-20-2)8-15-12(17)13(18)16-10-4-6-11(21-3)7-5-10/h4-7,19H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVQSZKVHQZNQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methoxyphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2635587.png)
![N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2635588.png)

![5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2635592.png)


![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2635596.png)
![2-chloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2635598.png)
![tert-butyl 1-methyl-6-(1H-1,2,3,4-tetrazol-5-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2635600.png)
![(E)-3-[1-benzyl-3-(4-chlorophenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2635603.png)



